molecular formula C6H5NO2 B12342788 3-methylidene-1H-pyridine-2,4-dione

3-methylidene-1H-pyridine-2,4-dione

Cat. No.: B12342788
M. Wt: 123.11 g/mol
InChI Key: BFQKAWGBEGIMKS-UHFFFAOYSA-N
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Description

3-Methylidene-1H-pyridine-2,4-dione is a heterocyclic compound characterized by a pyridine ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-1H-pyridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of a base or acid catalyst. The reaction conditions often require refluxing in solvents such as methanol or ethanol to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-1H-pyridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylidene-1H-pyridine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methylidene-1H-pyridine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Properties

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

3-methylidene-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H5NO2/c1-4-5(8)2-3-7-6(4)9/h2-3H,1H2,(H,7,9)

InChI Key

BFQKAWGBEGIMKS-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)C=CNC1=O

Origin of Product

United States

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